Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 3,4-dimethoxyphenyl group. The quinoline is further functionalized via a carbonyl-amino linkage to a 1,3-thiazole ring, which carries an ethyl acetate moiety at the 4-position.
Properties
Molecular Formula |
C25H23N3O5S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C25H23N3O5S/c1-4-33-23(29)12-16-14-34-25(26-16)28-24(30)18-13-20(27-19-8-6-5-7-17(18)19)15-9-10-21(31-2)22(11-15)32-3/h5-11,13-14H,4,12H2,1-3H3,(H,26,28,30) |
InChI Key |
ZDNLVAIUDNAMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzophenone to form the quinoline intermediate. Subsequent reactions with thiazole derivatives and acetic acid yield the final compound.
Reaction Conditions:
- Condensation: Typically carried out in a solvent (e.g., ethanol) with acid catalysts.
- Thiazole Formation: Cyclization using reagents like thionyl chloride or phosphorus pentoxide.
- Esterification: Ethyl acetate and acetic anhydride are used to form the ester.
Industrial Production:
Industrial-scale production methods involve optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various reactions:
Oxidation: Can be oxidized to its corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids/bases.
Major Products: Carboxylic acid derivatives, reduced forms, and substituted esters.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Compound A : Ethyl 4-((3,4-dimethoxyphenyl)amino)-1,3-thiazole-4-carboxylate
Compound B : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Core Structure: Quinazolinone-thiazolidinone hybrid with a thioacetyl bridge.
- Key Differences: Replaces quinoline with quinazolinone and introduces a thioxothiazolidinone group. The thioether linkage may enhance metabolic stability but reduce solubility compared to the target compound’s ester group.
- Implications: Potential for broader enzyme inhibition due to the thioamide functionality .
Substituent Variations
Compound C : Ethyl [2-({[4-hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- Substituents: Hydroxy and isobutyl groups on the dihydroquinoline core.
- Key Differences : The 4-hydroxy group increases polarity, while the isobutyl chain introduces lipophilicity.
Compound D : Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
- Substituents : Thioacetyl-quinazolinyl linkage.
- Key Differences: Sulfur-based bridge instead of a carbonyl-amino linkage.
Functional Group Analogues
Compound E : {2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
- Functional Groups: Thiophene-carbonyl replaces 3,4-dimethoxyphenyl-quinoline.
- Key Differences : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions but reduce steric bulk.
- Implications : Possible applications in targeting sulfur-binding enzymes or receptors .
Tabulated Comparison of Key Properties
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